molecular formula C21H18N2O2S2 B3495112 N-[2-(4-morpholinyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide

N-[2-(4-morpholinyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide

Cat. No.: B3495112
M. Wt: 394.5 g/mol
InChI Key: RTEBWEFNKVPRJB-UHFFFAOYSA-N
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Description

“N-[2-(4-morpholinyl)phenyl]thieno3,2-bbenzothiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a morpholinyl group, a phenyl group, and a thieno3,2-bbenzothiophene ring . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Physical and Chemical Properties Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

ZINC01061063, also known as Z56849238, HMS1598F09, or N-[2-(4-morpholinyl)phenyl]thieno3,2-bbenzothiophene-2-carboxamide, is a complex compound with a diverse range of potential targets.

Mode of Action

It is known that zinc, in general, plays a crucial role in various biological processes, such as protein synthesis, nucleic acid metabolism, cell proliferation, and differentiation . It is also involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .

Biochemical Pathways

ZINC01061063 likely affects several biochemical pathways due to the pleiotropic effects of zinc. Zinc is an essential cofactor for many proteins and enzymes, and more than 300 enzymes and 1000 transcription factors depend on zinc for their activities . Thus, zinc is an essential micronutrient involved in many cellular processes such as protein synthesis, nucleic acid metabolism including DNA synthesis, gene transcription , cell proliferation and differentiation, and mitosis .

Pharmacokinetics

It is known that zinc absorption in humans could be improved by zinc complexation with gluconate .

Result of Action

The molecular and cellular effects of ZINC01061063 are likely to be diverse, given the wide range of processes that zinc influences. Zinc deficiency can cause apoptosis, cellular dysfunction, DNA damage, and depressed immune response . On the other hand, excessive zinc can also have detrimental effects, including toxicity to mammalian cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ZINC01061063. For instance, soil factors such as texture, pH, organic carbon content, and the degree of zinc contamination can affect the solubility and mobility of zinc . Additionally, temperature and salinity can jointly drive the toxicity of zinc oxide nanoparticles .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “N-[2-(4-morpholinyl)phenyl]thieno3,2-bbenzothiophene-2-carboxamide” would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures.

Future Directions

Thiophene-based compounds have shown promise in a variety of applications, from medicinal chemistry to material science . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing their properties for specific applications .

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c24-21(19-13-18-20(27-19)14-5-1-4-8-17(14)26-18)22-15-6-2-3-7-16(15)23-9-11-25-12-10-23/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEBWEFNKVPRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC4=C(S3)C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-morpholinyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide
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N-[2-(4-morpholinyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide

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